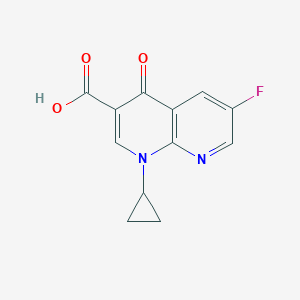

4-Hidroxipirimidina-5-carbonitrilo

Descripción general

Descripción

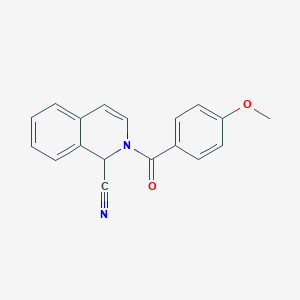

4-Hydroxypyrimidine-5-carbonitrile is a chemical compound with the molecular formula C5H3N3O . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of a 2D-MOF based on copper and 4-hydroxypyrimidine-5-carbonitrile as the linker has been reported . Each MOF layer is perfectly flat and neutral, similar to graphene . The layered structure can be modulated between 3.01 to 2.78 Å interlayer separation, with varying conductive properties .Molecular Structure Analysis

The molecular structure of 4-Hydroxypyrimidine-5-carbonitrile is such that each MOF layer is perfectly flat and neutral, similar to graphene .Chemical Reactions Analysis

High pressure X-ray diffraction measurements reveal that the layered structure of 4-Hydroxypyrimidine-5-carbonitrile can be modulated between 3.01 to 2.78 Å interlayer separation, with an evident piezochromism and varying conductive properties .Physical and Chemical Properties Analysis

4-Hydroxypyrimidine-5-carbonitrile is a solid with a melting point of 244-249 °C . It is conductive in the conduction band, along the direction perpendicular to the sheets and within the sheet plane .Aplicaciones Científicas De Investigación

Diseño de 2D-MOFs

4-Hidroxipirimidina-5-carbonitrilo se ha utilizado en el diseño racional de un 2D-MOF (Marco Orgánico Metálico) inusual basado en cobre (Cu(I)) . La capa de MOF es perfectamente plana y neutra, similar al grafeno .

Capacidades conductoras

Este compuesto ha mostrado capacidades conductoras cuando se usa como un enlace en el 2D-MOF . Las mediciones de difracción de rayos X a alta presión revelan que esta estructura en capas se puede modular entre 3,01 y 2,78 Å de separación entre capas, con propiedades conductoras variables .

Sensores basados en la presión

Las propiedades conductoras de this compound la convierten en un material potencial para el desarrollo de sensores basados en la presión . La conductividad del material cambia dependiendo de la aplicación de presión o dopaje con H .

Desarrollo de nuevos materiales en capas

Las propiedades únicas de this compound allanan el camino para el desarrollo de nuevos materiales en capas con propiedades ajustables y eficientes .

Aumento de la aromaticidad extendida

This compound posee un átomo de oxígeno en la posición para, que puede ser una excelente alternativa para aumentar la aromaticidad extendida .

Introducción de la densidad electrónica

La presencia de un átomo de oxígeno en la posición para de this compound puede introducir densidad electrónica .

Safety and Hazards

Direcciones Futuras

The results from the study of 4-Hydroxypyrimidine-5-carbonitrile pave the way for the development of novel layered materials with tunable and efficient properties for pressure-based sensors . The design and synthesis of new materials that have high electrical conductivity and switchable properties are of great interest due to the current demand in the field of sensors .

Mecanismo De Acción

Target of Action

The primary target of 4-Hydroxypyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it an important target for anticancer therapies .

Mode of Action

4-Hydroxypyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Biochemical Pathways

By inhibiting EGFR, 4-Hydroxypyrimidine-5-carbonitrile affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. Their inhibition leads to cell cycle arrest and apoptosis .

Result of Action

The inhibition of EGFR by 4-Hydroxypyrimidine-5-carbonitrile leads to significant antiproliferative effects in various cancer cell lines . It can arrest the cell cycle at the G2/M phase and induce apoptosis . Additionally, it has been found to upregulate the level of caspase-3, a key executor of apoptosis .

Propiedades

IUPAC Name |

6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOQOFSQLVVHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480600 | |

| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-34-9 | |

| Record name | 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4774-34-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

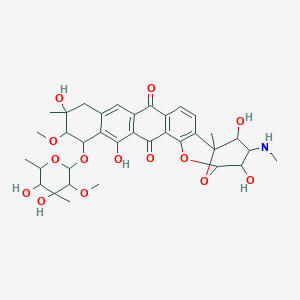

Feasible Synthetic Routes

Q1: Can 4-hydroxypyrimidine-5-carbonitrile be used to create novel materials with tunable properties?

A1: Yes, recent research suggests that 4-hydroxypyrimidine-5-carbonitrile can act as a linker in the creation of two-dimensional metal-organic frameworks (2D-MOFs). A study demonstrated the synthesis of a 2D-MOF using 4-hydroxypyrimidine-5-carbonitrile and copper. This 2D-MOF exhibited a layered structure similar to graphene, with each layer being flat and neutral []. Notably, the interlayer separation within this structure could be modulated using pressure, resulting in observable piezochromism and alterations in conductive properties [].

Q2: How does pressure impact the conductive properties of the 2D-MOF formed with 4-hydroxypyrimidine-5-carbonitrile?

A2: High-pressure X-ray diffraction measurements revealed that applying pressure to the 2D-MOF led to a change in the interlayer distance, ranging from 3.01 to 2.78 Å []. This compression impacted the electronic band structure of the material, influencing its conductivity. Interestingly, theoretical analysis suggests that the direction of conductivity within the material can be controlled by adjusting the applied pressure or by doping with hydrogen []. This tunability makes this novel material promising for applications in pressure-sensing technologies.

Q3: Can 4-hydroxypyrimidine-5-carbonitrile be used as a building block for synthesizing other organic compounds?

A3: Yes, 4-hydroxypyrimidine-5-carbonitrile serves as a versatile starting material in organic synthesis. Researchers have successfully employed a three-component condensation reaction to produce new pyrimidine derivatives, specifically 2-amino-5-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles, using 4-hydroxypyrimidine-5-carbonitrile as a key precursor [, ]. This highlights the potential of this compound in developing new chemical entities with potentially valuable properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)

![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)